
1,3-Dimethylindolin-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethylindolin-2-imine is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an indole ring with two methyl groups attached at the 1 and 3 positions, and an imine group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylindolin-2-imine can be synthesized through various methods. One common method involves the reaction of N-methylindoles with tosyl azide, followed by dehydroaromatization and ring-opening cascade . The initial [3 + 2] cycloaddition is the rate-determining step with an activation barrier of 17.0 kcal/mol. The formation of 2-iminoindoline proceeds via the initial [3 + 2] cycloaddition followed by a dinitrogen extrusion in a concerted fashion and subsequent 1,2-hydride shift .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylindolin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methyl groups and the imine group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxoindolin-2-one derivatives.
Reduction: Formation of 1,3-dimethylindolin-2-amine.
Substitution: Formation of various substituted indolin-2-imine derivatives.
Scientific Research Applications
1,3-Dimethylindolin-2-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethylindolin-2-imine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The imine group plays a crucial role in the interaction with the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
1,3-Dimethylindolin-2-imine can be compared with other similar compounds such as:
3,3-Dimethylindolin-2-one: Similar structure but with a carbonyl group instead of an imine group.
1,3-Dimethylindolin-2-amine: Similar structure but with an amine group instead of an imine group.
Indolin-2-imine derivatives: Various derivatives with different substituents on the indole ring
The uniqueness of this compound lies in its specific substitution pattern and the presence of the imine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1,3-dimethyl-3H-indol-2-imine |
InChI |
InChI=1S/C10H12N2/c1-7-8-5-3-4-6-9(8)12(2)10(7)11/h3-7,11H,1-2H3 |
InChI Key |
MUPWCFPEZUOVFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC=C2N(C1=N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


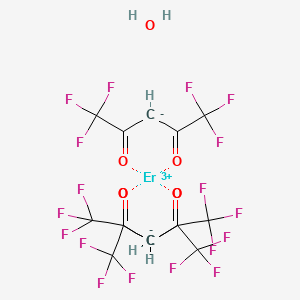


![2-Chloro-7-(difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B13114794.png)
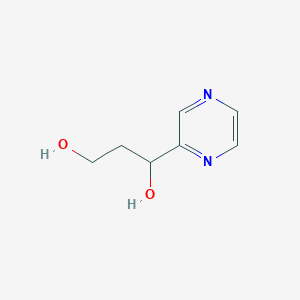
![(6R,7R,8S,9R,9AR)-6-(hydroxymethyl)octahydro-1H-pyrido[1,2-a]pyrimidine-7,8,9-triol](/img/structure/B13114811.png)
![N-[9-[(1R,5R,7R,8S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-8-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,6-dioxabicyclo[3.2.1]octan-7-yl]purin-6-yl]benzamide](/img/structure/B13114813.png)
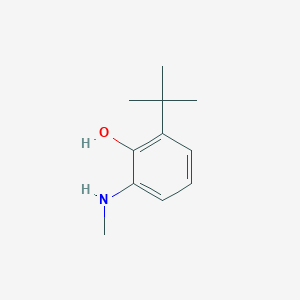
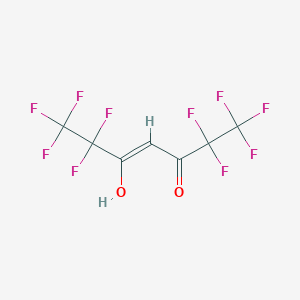
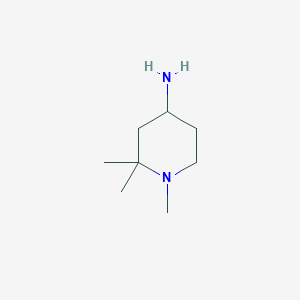
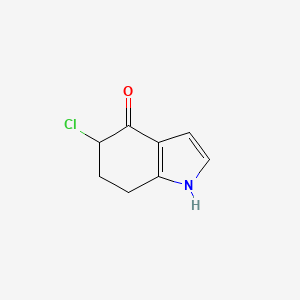

![[5,5'-Bipyrimidine]-2,2',4,4'(1H,1'H,3H,3'H)-tetrone](/img/structure/B13114854.png)

